molecular formula C15H13NO2S B12866754 5-[4-(Methylsulfonyl)phenyl]-1H-indole

5-[4-(Methylsulfonyl)phenyl]-1H-indole

Cat. No.: B12866754
M. Wt: 271.3 g/mol
InChI Key: ZCQXAJZLLSVHNA-UHFFFAOYSA-N
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Description

General Overview of Indole (B1671886) as a Privileged Pharmacophore

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. nrfhh.com Its structural motif is prevalent in a vast number of natural products and synthetic compounds, earning it the designation of a "privileged pharmacophore". This term is used for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus exhibiting a broad range of pharmacological activities. nih.gov The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, allow it to mimic the structure of peptides and interact with a wide array of proteins and enzymes. nrfhh.com This versatility has made indole derivatives a focal point in the quest for novel therapeutic agents. The indole scaffold is found in numerous FDA-approved drugs and is a key component in the development of treatments for a multitude of diseases, including cancer, inflammation, microbial infections, and neurological disorders. nrfhh.com

Historical Context and Significance of Indole Scaffolds in Drug Design

The history of indoles in medicine is rich and dates back to the isolation of naturally occurring indole alkaloids. Compounds like reserpine, from the plant Rauwolfia serpentina, have been used for their antihypertensive and antipsychotic properties. nih.gov Similarly, the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, derived from Catharanthus roseus, are pivotal in cancer chemotherapy. nih.gov The discovery of the essential amino acid tryptophan, which contains an indole ring, and its role as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin, further cemented the biological importance of this scaffold. These early discoveries spurred extensive research into the chemistry and pharmacology of indoles, leading to the development of a multitude of synthetic methods, such as the Fischer indole synthesis, to create novel derivatives. Over the decades, this has resulted in a plethora of clinically significant drugs, including the anti-inflammatory indomethacin (B1671933), the anti-migraine triptans, and various antiviral agents. nih.govacs.org

Specific Relevance of Sulfonylphenyl-Substituted Indoles in Modern Drug Discovery Research

In recent years, the incorporation of a sulfonylphenyl moiety onto the indole scaffold has emerged as a particularly fruitful strategy in drug discovery. The sulfonyl group (SO2) is a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. When attached to a phenyl ring, it creates a substituent with a defined geometry and electronic character that can engage in specific interactions within a biological target's binding site.

Research has shown that 2-(4-methylsulfonylphenyl)indole derivatives are potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, an important target for anti-inflammatory drugs. nih.govresearchgate.net The methylsulfonylphenyl group in these compounds mimics the structure of the sulfonamide group in celecoxib, a well-known COX-2 inhibitor. Molecular modeling studies of 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole have demonstrated that the methylsulfonyl group orients into a secondary pocket of the COX-2 active site, contributing to the compound's high selectivity. researchgate.net Furthermore, N-arylsulfonyl indoles have demonstrated significant inhibitory activity against Gram-positive bacteria, including multidrug-resistant strains. nih.gov This highlights the potential of the sulfonylphenyl-indole scaffold to generate compounds with diverse biological activities, from anti-inflammatory to antimicrobial agents. nih.govnih.gov

Research Scope and Focus on 5-[4-(Methylsulfonyl)phenyl]-1H-indole and its Structural Analogues

This article focuses specifically on the chemical compound This compound . While research on this exact isomer is not as widespread as its 2-substituted analogue, its structural features suggest significant potential in medicinal chemistry. The placement of the methylsulfonylphenyl group at the C-5 position of the indole ring presents a different spatial arrangement compared to the more studied C-2 or N-substituted derivatives, which could lead to novel pharmacological profiles.

The synthesis of 5-aryl indoles is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins a 5-haloindole with an appropriate boronic acid. rsc.org This method offers a versatile route to a wide range of 5-substituted indoles.

Research Findings on Methylsulfonylphenyl-Indole Derivatives

The following table summarizes the biological activity of some 2-(4-methylsulfonylphenyl)indole derivatives, which are structural isomers of the main compound of interest. This data provides insight into the potential therapeutic applications of this class of compounds.

CompoundC-5 SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
4a H23.50.12195.8
4b F25.40.1254
4c Cl20.30.08253.7
4d CH₃28.70.11260.9
4e OCH₃29.10.1291
Celecoxib -15.20.05304
Data sourced from Zarghi et al. (2014). researchgate.net

The data indicates that 5-substituted-2-(4-methylsulfonylphenyl)-1H-indoles are potent and highly selective COX-2 inhibitors. The selectivity index (SI), which is the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, is a measure of the drug's preference for the COX-2 enzyme. Higher values indicate greater selectivity, which is desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. Compound 4e , with a methoxy (B1213986) group at the C-5 position, demonstrated the highest selectivity among the tested analogues. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)-1H-indole

InChI

InChI=1S/C15H13NO2S/c1-19(17,18)14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3

InChI Key

ZCQXAJZLLSVHNA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthetic Strategies and Methodologies for Indole Derivatives with Methylsulfonylphenyl Moieties

Classic Indole (B1671886) Synthesis Approaches Applicable to Methylsulfonylphenyl-Indole Core

Classical methods for indole synthesis, discovered over a century ago, remain foundational for constructing the indole nucleus. These methods can be adapted to produce complex derivatives, including those with methylsulfonylphenyl substituents, although they may present challenges in terms of regioselectivity and reaction conditions.

The Fischer indole synthesis, first reported in 1883, is a robust and widely used method for preparing indoles. byjus.comtcichemicals.comthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comalfa-chemistry.com The versatility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles by choosing appropriately substituted starting materials. tcichemicals.com

The general mechanism proceeds through several key steps:

Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. alfa-chemistry.com

Tautomerization of the hydrazone to its enamine form. byjus.com

A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which breaks the N-N bond. byjus.com

The resulting diimine intermediate undergoes cyclization and elimination of ammonia to form the aromatic indole ring. byjus.comalfa-chemistry.com

Effective synthesis often requires elevated temperatures and the use of Brønsted acids (like HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (such as ZnCl₂, BF₃, AlCl₃). wikipedia.orgrsc.org For the synthesis of indoles with a 4-(methylsulfonyl)phenyl group at the 2-position, 4-(methylsulfonyl)acetophenone can be reacted with a substituted phenylhydrazine. nih.gov For example, the reaction of p-methylsulfonyl acetophenone with various 4-substituted phenylhydrazine hydrochlorides under Fischer conditions yields the corresponding 2-(4-methylsulfonylphenyl) indole derivatives. nih.gov

Table 1. Examples of Fischer Indole Synthesis for Methylsulfonylphenyl Indoles
Arylhydrazine ReactantCarbonyl ReactantCatalyst/ConditionsProductReference
Phenylhydrazine4-MethylsulfonylacetophenonePolyphosphoric acid, 120°C2-[4-(Methylsulfonyl)phenyl]-1H-indole researchgate.net
4-Methoxyphenylhydrazine4-MethylsulfonylacetophenonePolyphosphoric acid, 120°C5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole mdpi.com
4-Methylphenylhydrazine HClp-Methylsulfonyl acetophenoneAcetic acid5-Methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole nih.gov

The Bischler–Möhlau indole synthesis is another classic method that produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline. wikipedia.orgchemeurope.com This reaction has been known for over a century but has been used less frequently than the Fischer synthesis due to often harsh reaction conditions and potential issues with yield and regioselectivity. wikipedia.orgnih.gov

The mechanism involves the initial formation of an α-arylamino ketone intermediate, followed by reaction with a second molecule of aniline. Subsequent electrophilic cyclization and aromatization yield the indole product. chemeurope.com While this method is conceptually straightforward for synthesizing 2-arylindoles, its primary drawback is the lack of predictable regiocontrol when substituted anilines are used, which can lead to mixtures of isomeric products. wikipedia.orgnih.gov Recent advancements have explored milder reaction conditions, such as the use of lithium bromide as a catalyst or the application of microwave irradiation, to improve the reaction's efficiency and control. chemeurope.com Isotopic labeling studies have been employed to elucidate the complex mechanistic pathways that can lead to different regioisomers. nih.govnih.gov

The McMurry reaction is a reductive coupling of two carbonyl groups using a low-valent titanium reagent to form an alkene. youtube.com This reaction can be applied intramolecularly to synthesize cyclic structures, including the indole nucleus. arkat-usa.org For the construction of diaryl-substituted indoles, an appropriately substituted oxoamide can undergo reductive cyclization. researchgate.net

This approach was successfully used in the radiosynthesis of a 2,3-diarylsubstituted indole, where the key step was an intramolecular McMurry cyclization of a precursor molecule using low-valent titanium generated from TiCl₃ and zinc. nih.gov This strategy provides access to complex indoles that may be difficult to obtain through more traditional methods. nih.gov The development of catalytic versions of the McMurry reaction, using chlorosilanes to regenerate the active titanium species, has made this method more efficient and scalable. researchgate.net

Targeted Synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole and Positional Isomers

Achieving the specific substitution pattern of this compound requires synthetic strategies that offer high regiocontrol. This can be accomplished either by building the indole ring with the desired substituents already in place or by functionalizing a pre-formed indole core at the C-5 position.

A common strategy for synthesizing 5-substituted indoles is to employ a Fischer indole synthesis starting with a para-substituted phenylhydrazine. youtube.com To synthesize a 5-aryl indole, one could theoretically start with a 4-bromophenylhydrazine, perform the Fischer synthesis, and then use a cross-coupling reaction to introduce the aryl group. This multi-step, one-pot approach combining Fischer indolization with a subsequent Suzuki cross-coupling has been shown to be effective for creating 5-aryl-3H-indoles under microwave irradiation. mdpi.com

Alternatively, direct C-H activation provides a modern approach to functionalizing the indole core. For instance, a ruthenium-catalyzed reaction using an aldehyde group at the C-3 position as a director can achieve highly regioselective functionalization at the C-4 position. nih.gov While this specific example targets the C-4 position, the principle of using directing groups is a powerful tool for controlling regioselectivity in indole synthesis.

Modern transition-metal-catalyzed cross-coupling reactions are exceptionally powerful for the regioselective formation of C-C bonds, making them ideal for introducing the 4-(methylsulfonyl)phenyl group onto an indole ring. The Suzuki-Miyaura coupling is particularly prominent in this context. nih.gov

This method involves the reaction of a halo-indole, typically 5-bromoindole, with an arylboronic acid, such as 4-(methylsulfonyl)phenylboronic acid, in the presence of a palladium catalyst and a base. rsc.org This approach offers high yields and excellent functional group tolerance. The efficiency of the Suzuki coupling allows for the facile production of a wide range of 5-arylindoles. mdpi.comrsc.org Various palladium catalysts, such as Pd(PPh₃)₄, can be used, and the reaction can even be performed in environmentally benign solvents like water. rsc.org

Table 2. Suzuki-Miyaura Coupling for the Synthesis of 5-Arylindoles
Indole SubstrateBoronic Acid/EsterCatalyst SystemSolvent/ConditionsProductReference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃Dimethoxyethane5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole nih.gov
5,7-DibromoindolePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Water, Microwave5,7-Diphenylindole rsc.org
5-Bromo-2,3,3-trimethyl-3H-indolePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O, Microwave5-Phenyl-2,3,3-trimethyl-3H-indole mdpi.com

Direct C-H arylation is another advanced palladium-catalyzed method that avoids the need for pre-functionalized starting materials like bromoindoles. ias.ac.in For example, unprotected or N-protected indoles can be selectively arylated at the C-2 position using aryl boronic acids with a Pd(TFA)₂ catalyst. ias.ac.in While many methods favor C-2 or C-3 functionalization, developing conditions for selective C-5 arylation via C-H activation remains an active area of research.

Approaches for Introducing Sulfonyl and Methylsulfonyl Groups onto the Phenyl Ring

The introduction of sulfonyl (–SO₂R) and methylsulfonyl (–SO₂CH₃) groups onto the phenyl ring of an indole derivative is a critical step in the synthesis of compounds like this compound. These functional groups are often key pharmacophores in molecules designed as selective COX-2 inhibitors. mdpi.comresearchgate.net The primary strategies involve either direct sulfonation of the aromatic ring or the oxidation of a pre-installed thioether group.

Direct Sulfonylation: Electrophilic aromatic substitution is a fundamental method for installing a sulfonyl group. Aromatic rings can undergo sulfonylation when treated with sulfur trioxide (SO₃) in the presence of a strong acid, typically sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture, known as "fuming sulfuric acid" or "oleum," generates the highly electrophilic species HSO₃⁺, which is then attacked by the aromatic ring to form a C-S bond. masterorganicchemistry.com While effective, this method can be harsh and may not be suitable for sensitive indole scaffolds. A milder, more modern approach involves the use of in situ generated N-sulfonylamine as the active electrophile, which allows for the direct introduction of a primary sulfonamide group (–SO₂NH₂) into electron-rich aromatic compounds, including indoles, under gentle conditions. nih.gov

Oxidation of Thioethers: A more common and versatile strategy involves a two-step process: the introduction of a methylthio (–SCH₃) group, followed by its oxidation to the methylsulfonyl (–SO₂CH₃) group. This approach is frequently employed in the synthesis of related pharmacologically active molecules. For instance, the synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole begins with the Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) to produce 4-methylthioacetophenone. google.com This intermediate, containing the desired methylthio-phenyl moiety, is then carried through several steps before a final oxidation converts the methylthio group to the methylsulfonyl group. google.com The oxidation is typically achieved using strong oxidizing agents such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (mCPBA). This stepwise approach offers greater control and compatibility with a wider range of functional groups compared to direct sulfonation.

Derivatization Strategies for Expanding Chemical Space and Enhancing Biological Profiles

Once the core scaffold of this compound is assembled, further derivatization is essential for exploring the chemical space and optimizing biological activity. Modifications can be targeted at several key positions on the indole ring.

Functionalization at the Indole Nitrogen (N-1) for Structure Modification

The indole nitrogen (N-1) is a common site for modification due to its slightly acidic nature, which allows for deprotonation followed by reaction with various electrophiles. researchgate.net N-alkylation and N-arylation are the most prevalent strategies.

N-Alkylation: This modification is typically achieved by first treating the indole with a base to generate the indolide anion, followed by reaction with an alkyl halide. A common procedure involves using sodium hydride (NaH) in a dry aprotic solvent like N,N-Dimethylformamide (DMF). japsonline.com For example, a general synthesis of N-substituted 5-substituted-2-(4-(methylsulfonyl)phenyl)indoles involves stirring the parent indole with NaH in dry DMF, followed by the addition of a substituted benzyl chloride at low temperature. japsonline.com Alternative catalytic methods for N-alkylation have also been developed to proceed under milder conditions. google.com

N-Arylation: Introducing an aryl group at the N-1 position often requires metal-catalyzed cross-coupling reactions, which have largely superseded older, harsher methods like the Ullmann condensation. nih.govresearchgate.net

Palladium-catalyzed N-arylation (Buchwald-Hartwig Amination): This is a highly efficient method for coupling indoles with aryl halides (iodides, bromides, chlorides) and triflates. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand. organic-chemistry.org The choice of base is crucial, with sodium tert-butoxide (NaOt-Bu) being highly effective, while potassium phosphate (K₃PO₄) can be used for more sensitive substrates. organic-chemistry.org

Copper-catalyzed N-arylation (Ullmann-type Coupling): Copper-based systems offer a more economical alternative to palladium. researchgate.netacs.org Modern protocols use a copper(I) iodide (CuI) catalyst with a diamine ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, and a base like K₃PO₄ in a solvent like toluene or dioxane. acs.org Microwave-assisted, one-pot procedures that combine Fischer indole synthesis with subsequent copper-catalyzed N-arylation have been developed for rapid access to N-arylindoles. nih.gov

Table 1: Selected Methodologies for N-1 Functionalization of Indole Scaffolds

Modification Reagents and Conditions Catalyst/Ligand Notes
N-Alkylation NaH, Alkyl Halide, DMF None A common and straightforward method. japsonline.com
N-Arylation Aryl Halide, NaOt-Bu, Toluene Pd₂(dba)₃, Bulky Phosphine Buchwald-Hartwig amination; efficient for various aryl halides. organic-chemistry.org
N-Arylation Aryl Halide, K₃PO₄, Dioxane CuI, Diamine Ligand Ullmann-type coupling; a more cost-effective alternative to palladium. acs.org
N-Tosylation Tosyl Chloride, NaH, THF None Introduces a sulfonyl protecting/functional group at N-1. nih.gov

Substituent Variation at the Indole Ring Carbons (e.g., C-2, C-3, C-7)

The indole ring possesses multiple carbon atoms that can be functionalized, though their reactivity varies significantly. The pyrrole (B145914) moiety is more electron-rich and thus more reactive towards electrophiles than the benzene (B151609) portion.

C-3 Position: This is the most nucleophilic and reactive position on the indole ring for electrophilic substitution. researchgate.netchim.it When C-3 is unsubstituted, reactions like Vilsmeier-Haack formylation (using POCl₃/DMF) readily introduce a formyl group (–CHO). nih.gov This aldehyde can then serve as a versatile handle for further transformations, such as the synthesis of hydrazones or other heterocyclic systems. nih.gov

C-2 Position: Functionalization at C-2 typically occurs when the C-3 position is already substituted. researchgate.netchim.it The Fischer indole synthesis itself can be used to directly install substituents at C-2. For instance, reacting a substituted phenylhydrazine with 4-methylsulfonylacetophenone yields a 2-(4-methylsulfonylphenyl)indole derivative. japsonline.comnih.gov

C-7 Position: The benzenoid C-H bonds at positions C-4, C-5, C-6, and C-7 are less reactive than those on the pyrrole ring. chim.it Direct functionalization at the C-7 position is particularly challenging but can be achieved using transition-metal-catalyzed C-H activation strategies. rsc.org These methods often require a directing group on the indole nitrogen to guide the metal catalyst to the adjacent C-7 position, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org

Structure-activity relationship studies on related indole derivatives have shown that the nature and position of substituents on the indole ring can significantly impact biological activity. For example, in a series of 2-(4-(methylsulfonyl)phenyl)-1H-indoles, the introduction of a methoxy (B1213986) group at the C-5 position resulted in a compound with the highest selectivity for COX-2 inhibition. mdpi.comresearchgate.net

Introduction of Other Heterocyclic Moieties onto the Indole Scaffold

Fusing or appending other heterocyclic rings to the indole scaffold is a powerful strategy in medicinal chemistry to generate novel structures with enhanced or new biological activities. novapublishers.commdpi.com This is often accomplished by using a functionalized indole as a synthon.

For example, an indole-3-carbaldehyde derivative, which can be prepared from the parent indole via Vilsmeier-Haack formylation, is a key intermediate. nih.gov

Benzimidazole Synthesis: Reacting an indole-3-carbaldehyde with an ortho-phenylenediamine derivative, such as 4-chloro-o-phenylenediamine, in the presence of sodium metabisulfite leads to the formation of a benzimidazole ring attached at the indole's C-3 position. nih.gov

Hydrazone and Triazole Synthesis: The aldehyde can be condensed with various hydrazines to form hydrazones. nih.gov These hydrazones can serve as precursors for other heterocycles. For example, derivatives of 2-(4-methylsulfonylphenyl)indole-3-carbaldehyde have been used to synthesize compounds bearing arylhydrazone moieties at the C-3 position. nih.gov In other work, indole derivatives have been functionalized with moieties like 1,3,4-thiadiazole and 4H-1,2,4-triazole to develop novel anticancer agents. tandfonline.com

These molecular hybridization approaches combine the structural features of the indole with other pharmacologically relevant heterocycles, aiming to create multi-target agents or improve the potency and selectivity of the parent compound. nih.gov

Table 2: Examples of Heterocycle Introduction onto an Indole Scaffold

Starting Indole Functional Group Reagent(s) Resulting Heterocycle Reference
Indole-3-carbaldehyde 4-Chloro-o-phenylenediamine Benzimidazole nih.gov
Indole-3-carbaldehyde Substituted Phenylhydrazine HCl Hydrazone nih.gov
Isatin (Indole-2,3-dione) derivative N-(4H-1,2,4-triazol-4-yl)benzamide 4H-1,2,4-triazole tandfonline.com
Isatin (Indole-2,3-dione) derivative 2-Mercapto-5-substituted-1,3,4-thiadiazole 1,3,4-thiadiazole tandfonline.com

Structure Activity Relationship Sar and Selectivity Profiles of Methylsulfonylphenyl Indole Analogues

Positional Isomerism and its Impact on Biological Activity

The arrangement of substituents on the indole (B1671886) scaffold is a critical determinant of biological activity. The positioning of the 4-(methylsulfonyl)phenyl group, in particular, significantly alters the compound's interaction with biological targets.

The location of the 4-(methylsulfonyl)phenyl moiety on the indole ring profoundly affects the pharmacological profile of the resulting analogues. Research into different classes of indole-based inhibitors has shown that both C-2 and C-5 substitutions can yield highly active compounds, though the optimal position is target-dependent.

For instance, in the context of cyclooxygenase (COX) enzyme inhibition, the 2-phenyl-1H-indole scaffold is a well-established template. Studies on 2-(4-methylsulfonyl)phenyl-1H-indole derivatives have demonstrated potent and selective COX-2 inhibition. researchgate.net A key finding indicated that placing the 4-(methylsulfonyl)phenyl group at the C-2 position of the indole ring was crucial for high COX-2 selectivity. researchgate.net This is because the methylsulfonyl group can insert into a secondary pocket present in the COX-2 active site, an interaction that is essential for selective binding. researchgate.net

This target-dependent preference underscores the importance of positional isomerism in drug design. While C-2 substitution is often optimal for fitting into the classic diarylheterocycle binding motif of COX-2 inhibitors, C-5 substitution can provide the ideal vector for interacting with different topographies of other enzyme active sites.

Table 1: Impact of Phenylsulfonylphenyl Group Position on Biological Activity

Indole Ring PositionTarget Enzyme/ProteinObserved Activity/PotencyReference
C-2Cyclooxygenase-2 (COX-2)High selectivity and potency. The SO2Me group fits into the COX-2 secondary pocket. researchgate.net
C-5Sphingosine Kinase 2 (SphK2)Optimal binding and inhibition observed with 1,5-disubstitution. nih.gov
C-5AF9-DOT1L (Protein-Protein Interaction)Favorable contribution to inhibitory activity. nih.gov
C-5 (linkage)HIV-1 gp41 (Viral Fusion)Reduced activity compared to C-6 linkage in bisindoles. nih.gov

While the 4-methylsulfonylphenyl group itself is a critical pharmacophore for activity against targets like COX-2, further substitution on this phenyl ring can modulate potency and selectivity. The electronic and steric properties of these substituents can fine-tune the interactions within the enzyme's binding pocket.

For example, in the development of pyrrolo[2,3-b]indoles, a derivative featuring a p-toluenesulfonyl group (a methyl group added to the para-position of the phenylsulfonyl ring) was synthesized and studied. nih.gov This substitution demonstrates how modifications to this ring are explored to alter the compound's properties. In the broader class of diarylheterocyclic COX-2 inhibitors, the para-SO2Me group is a hallmark feature, designed to mimic the SO2NH2 group of celecoxib. nih.gov The design of these inhibitors often involves ensuring this group can access and bind within the secondary pocket of the COX-2 enzyme. researchgate.net Any substituent added to this phenyl ring would directly influence this key interaction. For instance, adding an electron-donating group could affect the electronic character of the sulfonyl group, while a bulky substituent could create steric hindrance, preventing optimal binding.

The design strategy for novel N-methylsulfonyl-indole derivatives often mimics the structure of selective COX-2 inhibitors like rofecoxib (B1684582) and celecoxib, which feature a p-methylsulfonyl or p-sulfonamido phenyl ring. nih.gov The consistent presence of the substituent at the para-position of the phenyl ring across numerous potent inhibitors suggests that this position is optimal for interacting with the target, and modifications are generally conservative to maintain this favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding the physicochemical properties that drive activity and for designing new, more potent analogues. arxiv.org

QSAR studies on indole derivatives have identified several physicochemical descriptors that are critical for their biological activity. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

A QSAR analysis of indomethacin (B1671933) derivatives, for example, found that descriptors such as the Index of Refraction (IOR) and electronegativity (Xeq) were significant for modeling anti-inflammatory activity. nih.gov Another study on indole-based monoamine oxidase (MAO) inhibitors using Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, highlighted the importance of steric and electrostatic fields . nih.gov For a series of benzofuran (B130515) and indole derivatives acting as histone lysine (B10760008) methyl transferase inhibitors, a successful QSAR model was built using the descriptors minHBint4 (a descriptor related to hydrogen bonding) and Wlambdal.unity (a descriptor related to molecular shape and branching). eurjchem.com These findings indicate that a combination of electronic properties, molecular shape, and the potential for specific interactions like hydrogen bonds are key drivers of activity in indole-based compounds.

Table 2: Physicochemical Descriptors in QSAR Models for Indole Analogues

Descriptor TypeSpecific DescriptorRelevance to ActivityReference
ElectronicElectronegativity (Xeq)Influences the electronic environment and interaction potential. nih.gov
OpticalIndex of Refraction (IOR)Correlates with molecular polarizability and dispersion forces. nih.gov
3D FieldSteric and Electrostatic Fields (CoMFA)Define the shape and electronic surface required for receptor binding. nih.gov
Topological/StructuralminHBint4, Wlambdal.unityDescribe hydrogen bonding potential and molecular shape/complexity. eurjchem.com

A primary goal of QSAR analysis is to develop robust and validated models that can predict the activity of novel, unsynthesized compounds. nih.gov This predictive power allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. researchgate.net

Specific Structural Elements Governing Enzyme Selectivity

The selectivity of methylsulfonylphenyl-indole analogues for a particular enzyme isoform, such as COX-2 over COX-1, is governed by subtle but critical differences in the architecture of the enzyme active sites. Specific structural elements within the inhibitor molecule are designed to exploit these differences.

For COX-2, the key to selectivity lies in the presence of a secondary pocket or side channel, which is accessible due to a valine residue (Val523) being present instead of the bulkier isoleucine residue found in COX-1. researchgate.net The 4-(methylsulfonyl)phenyl group of indole-based inhibitors is the crucial structural element that targets this pocket. Molecular modeling studies have shown that the methylsulfonyl (SO2Me) group at the para-position of the C-2 phenyl ring inserts directly into this secondary pocket. researchgate.net This interaction anchors the inhibitor firmly and is a primary determinant of its high selectivity for COX-2. researchgate.netresearchgate.net

Furthermore, other substituents can form additional interactions that enhance both potency and selectivity. For instance, in a series of 2-(4-methylsulfonyl)phenyl-1H-indoles, a methoxy (B1213986) group at the C-5 position of the indole ring was found to form a hydrogen bond with the hydroxyl group of Tyr348 in the COX-2 active site, an interaction that may explain the compound's high potency. researchgate.net In the case of SphK2 inhibitors, molecular modeling revealed that selectivity was driven by key nonpolar interactions with specific residues (Val308, Phe548) and hydrogen bonds with others (Asp211, Asp308) within the SphK2 active site. nih.gov These specific, targeted interactions, which are not possible or are less favorable in off-target enzymes, are the foundation of the compound's selectivity profile.

Indole Ring Substituent Effects on Cyclooxygenase (COX-1/COX-2) Isozyme Selectivity

While direct and extensive research on the specific regioisomer 5-[4-(Methylsulfonyl)phenyl]-1H-indole is limited in publicly available literature, the structure-activity relationships (SAR) of related indole-based COX-2 inhibitors, particularly the 2-[4-(Methylsulfonyl)phenyl]-1H-indole scaffold, have been investigated. These studies provide valuable insights into how substituents on the indole ring can modulate COX-1 and COX-2 isozyme selectivity.

In a series of 2-(4-methylsulfonylphenyl)-1H-indole derivatives, the introduction of various substituents at the C-5 position of the indole ring has been shown to significantly influence COX-2 selectivity. The data suggests that the nature of the substituent at this position can fine-tune the inhibitory potency and selectivity profile of the compound.

For instance, a study on 2-(4-methylsulfonylphenyl)-5-substituted-1H-indoles revealed that a methoxy (-OCH3) group at the C-5 position resulted in a compound with superior COX-2 selectivity compared to analogues with hydrogen, fluorine, chlorine, or methyl groups at the same position. This highlights the potential for electronic and steric effects of the C-5 substituent to optimize the interaction with the COX-2 active site.

Below is a table summarizing the in vitro COX-1 and COX-2 inhibition data for a series of 2-(4-(methylsulfonyl)phenyl)-5-substituted-1H-indole analogues. It is important to note that these compounds are regioisomers of the primary subject of this article, but the data illustrates the principle of substituent effects on the indole ring.

CompoundSubstituent at C-5COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Analogue 1 H7.90.2630.5
Analogue 2 F8.50.2140.5
Analogue 3 Cl9.20.1851.1
Analogue 4 CH312.50.1583.3
Analogue 5 OCH323.30.08291.2

Data sourced from studies on 2-(4-(methylsulfonyl)phenyl)-5-substituted-1H-indoles and is presented to illustrate the principles of substituent effects on the indole core.

The trend observed in these analogues suggests that electron-donating groups at the C-5 position of the indole ring may enhance COX-2 selectivity. The methoxy group, being a strong electron-donating group, likely contributes to a more favorable electronic environment for binding within the COX-2 active site. While this data is for the 2-phenyl substituted indole, it provides a strong rationale for investigating similar substitutions on the This compound scaffold.

Pharmacophoric Requirements for Potency and Specificity in Target Binding

The potency and selectivity of diarylheterocyclic compounds, including those based on an indole scaffold, for the COX-2 enzyme are dictated by a set of well-defined pharmacophoric features. nih.gov These requirements arise from the structural differences between the COX-1 and COX-2 active sites. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This difference creates a secondary side pocket in COX-2 that is not present in COX-1. acs.org

Selective COX-2 inhibitors are designed to exploit this structural difference. The key pharmacophoric requirements for potent and specific binding to COX-2 include:

A Central Heterocyclic or Carbocyclic Ring System: In this case, the 1H-indole ring serves as the central scaffold.

Two Vicinal Aryl Moieties: The structure of This compound fits this requirement, with the indole itself and the phenyl ring at the C-5 position.

A COX-2 Pharmacophore Group: A characteristic feature of many selective COX-2 inhibitors is the presence of a sulfonamide (-SO2NH2) or a methylsulfonyl (-SO2CH3) group on one of the phenyl rings. nih.govnih.gov In This compound , the methylsulfonyl group at the para-position of the C-5 phenyl ring is the critical COX-2 pharmacophore. This group is of appropriate size and functionality to bind within the secondary side pocket of the COX-2 active site.

Specific Geometric Arrangement: The two aryl rings typically adopt a specific dihedral angle that allows for optimal fitting within the enzyme's active site. researchgate.net

Molecular modeling studies of various diarylheterocyclic COX-2 inhibitors have shown that the sulfonyl group forms key hydrogen bonds with amino acid residues within the secondary pocket, such as His90, Arg513, and Phe518. nih.gov The central ring system and the other aryl ring occupy the main channel of the active site, mimicking the binding of the natural substrate, arachidonic acid.

For This compound , it is hypothesized that the 4-(methylsulfonyl)phenyl group would project into the selective side pocket of the COX-2 enzyme, while the indole nucleus would be positioned in the main hydrophobic channel. The N-H of the indole ring could potentially form a hydrogen bond with a key residue like Tyr385 or Ser530 at the top of the active site, further stabilizing the enzyme-inhibitor complex. acs.org

Mechanistic Insights into Biological Activities in Vitro and Cellular Studies

Enzyme Inhibition Mechanisms

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. Research into 5-[4-(Methylsulfonyl)phenyl]-1H-indole and its analogues has explored their inhibitory effects on several key enzyme families.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Kinetics and Selectivity

Cyclooxygenase (COX) enzymes are critical mediators of inflammation. There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

While direct kinetic studies on this compound are not extensively detailed in the available literature, research on closely related isomers provides significant insight. For instance, a study on a series of 2-[4-(methylsulfonyl)phenyl]-1H-indole derivatives demonstrated that the methylsulfonylphenyl moiety is a key pharmacophore for potent and selective COX-2 inhibition. mdpi.comresearchgate.net In that series, the compound 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole emerged as a highly potent and selective COX-2 inhibitor with an IC₅₀ value of 0.08 µM and a selectivity index greater than 291. researchgate.net Molecular modeling from this study revealed that the methylsulfonyl group fits into a secondary pocket of the COX-2 active site, a feature absent in COX-1, which accounts for the observed selectivity. mdpi.comresearchgate.net This mechanism is characteristic of a class of diarylheterocyclic inhibitors that demonstrate high affinity and selectivity for COX-2. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for a Structurally Related Isomer

Compound Target Enzyme IC₅₀ (µM) Selectivity Index (SI)
5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole COX-1 > 23.3 > 291
5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole COX-2 0.08 > 291

Data sourced from a study on 2-substituted indole (B1671886) derivatives, which are positional isomers of the subject compound. researchgate.net

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. researchgate.netnih.gov Their dysregulation is implicated in various pathologies, including cancer metastasis and arthritis. nih.govmedchemexpress.com While specific inhibitory data for this compound against MMPs is not available, the general class of indole derivatives has been explored for this activity. The development of synthetic MMP inhibitors is a significant challenge, often focusing on achieving selectivity to avoid side effects. researchgate.netnih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.gov Studies on various indole-based ligands have shown that the indole scaffold can be used to design effective cholinesterase inhibitors. researchgate.net However, specific kinetic data on the inhibition of AChE or BChE by this compound has not been reported in the reviewed literature.

Inhibition of Other Enzyme Targets (e.g., PARP-1, Dihydrofolate Reductase)

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair. nih.gov Its inhibition is a validated strategy in oncology. Although specific studies on this compound are lacking, other novel heterocyclic compounds have been identified as potent PARP-1 inhibitors, demonstrating the potential for new chemical entities to target this enzyme. nih.gov

Dihydrofolate reductase (DHFR) is another important target, essential for the synthesis of DNA precursors. nih.govnih.gov Inhibitors of DHFR are used as anticancer and antimicrobial agents. nih.govmedchemexpress.com The indole nucleus has been incorporated into molecules designed to inhibit DHFR, but direct inhibition data for this compound is not currently available.

Cellular Pathway Modulation

Beyond direct enzyme inhibition, understanding a compound's effect on cellular signaling pathways is crucial for characterizing its biological activity.

Apoptosis Induction Pathways (e.g., Mitochondrial Membrane Potential Changes, Caspase Activation)

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Inducing apoptosis in cancer cells is a major goal of chemotherapy. Key events in apoptosis include the loss of mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c, and the activation of a cascade of enzymes called caspases. nih.govnih.govmdpi.com

Studies on related indole compounds have shown they can induce apoptosis through mitochondrial-mediated pathways. For example, some indole derivatives have been found to decrease mitochondrial membrane potential, leading to caspase activation and subsequent cell death. researchgate.net The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which shares a phenyl-ring structure, has been shown to induce caspase-independent cell death through the nuclear translocation of Apoptosis Inducing Factor (AIF), another mitochondrial protein. nih.gov While these findings highlight the potential for indole-containing structures to modulate apoptotic pathways, direct evidence of this compound causing mitochondrial membrane potential changes or caspase activation has not been specifically documented.

Cell Cycle Regulation and Specific Phase Arrest Mechanisms

Currently, there is a lack of specific data in the scientific literature detailing the effects of this compound on cell cycle regulation or its potential to induce cell cycle arrest in specific phases (e.g., G1, S, G2/M). Research focusing on the direct impact of this compound on the proliferation of cell lines and the molecular machinery governing cell cycle progression has not been identified in the available search results.

Reactive Oxygen Species (ROS) Generation and Associated Cellular Stress Responses

An examination of existing research reveals no specific studies investigating the capacity of this compound to induce the generation of reactive oxygen species (ROS). Consequently, information regarding any associated cellular stress responses, such as the activation of antioxidant pathways or the induction of oxidative damage, in relation to this particular compound is not available.

Modulation of Cytokine and Inflammatory Mediator Release (e.g., TNF-α, IL-6, iNOS) in Macrophages

There is no available information from the conducted searches regarding the modulatory effects of this compound on the release of cytokines and other inflammatory mediators in macrophages. Studies detailing its impact on key inflammatory signaling molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or inducible nitric oxide synthase (iNOS) have not been reported.

Interaction with Specific Cellular Proteins and Receptors (e.g., CFTR protein, GPR84)

Based on a review of the available literature, there is no evidence to suggest that this compound directly interacts with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein or the G-protein coupled receptor 84 (GPR84). Targeted searches for this compound's activity as a modulator, agonist, or antagonist of these specific proteins did not yield any relevant findings.

Inhibition of Protein-Protein Interactions (e.g., AF9/ENL and AF4 or DOT1L)

Detailed investigations into the ability of this compound to inhibit specific protein-protein interactions, such as those involving the AF9/ENL and AF4 or DOT1L complexes, have not been found in the reviewed scientific literature. While research exists on other indole-based chemical scaffolds as inhibitors of these particular interactions, which are crucial in certain types of leukemia, this specific activity has not been attributed to this compound.

Preclinical Biological Applications and Therapeutic Perspectives

Anti-inflammatory Potential

In Vitro Anti-inflammatory Effects of Indole (B1671886) Analogues

A significant body of research has focused on indole analogues as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. mdpi.com The methylsulfonyl group (SO2Me) is a key feature of several selective COX-2 inhibitors, and its incorporation into the indole scaffold has yielded compounds with high potency and selectivity. researchgate.netresearchgate.net

One study detailed the design and synthesis of a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles. researchgate.net In vitro assays to determine their ability to inhibit COX-1 and COX-2 revealed that the nature of the substituent at the C-5 position of the indole ring significantly influenced both potency and selectivity. The introduction of a methoxy (B1213986) group at the C-5 position, as seen in 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, resulted in a compound with an IC50 value of 0.08 µM for COX-2 and a remarkable selectivity index (SI) of 291.2. researchgate.netresearchgate.net This high selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. researchgate.net

Molecular modeling studies have shown that the methylsulfonyl group of these indole derivatives orients into a secondary pocket of the COX-2 active site, which contributes to their high affinity and selectivity. researchgate.netresearchgate.net Other research on 4-(aryloyl)phenyl methyl sulfones, including an N-arylindole derivative, further confirmed that the methylsulfone moiety plays a crucial role in binding to the COX-2 enzyme.

In Vitro COX-2 Inhibition by 2-(4-(Methylsulfonyl)phenyl)-1H-indole Analogues
CompoundSubstituent at C-5COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)
Analogue 1-H0.26>50>192.3
Analogue 2-F0.1415.1107.8
Analogue 3-Cl0.113.430.9
Analogue 4-CH30.1210.285.0
Analogue 5-OCH30.0823.3291.2

Preclinical Efficacy in Animal Models of Inflammation

The promising in vitro activity of indole-based COX-2 inhibitors has led to their evaluation in preclinical animal models of inflammation. These models are crucial for assessing the in vivo efficacy and potential therapeutic utility of new chemical entities. nih.govnih.gov Commonly used models include carrageenan-induced paw edema in rats, which simulates the acute inflammatory response, and xylene-induced ear edema in mice. nih.gov

The development of edema in the carrageenan model is a biphasic event. The initial phase involves the release of mediators like histamine and serotonin (B10506), while the later phase is characterized by the production of prostaglandins, driven by neutrophil infiltration. nih.gov Therefore, inhibition of paw edema in this model is a strong indicator of anti-inflammatory activity, particularly via prostaglandin synthesis inhibition.

An N-arylindole derivative containing a methylsulfonylphenyl moiety was tested in the carrageenan-induced inflammation model in rats. nih.gov The compound demonstrated potent anti-inflammatory activity, showing greater inhibitory effects on paw edema than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov This finding underscores the therapeutic potential of this class of indole analogues in managing acute inflammatory conditions.

Anticancer Activity

The indole nucleus is a "privileged scaffold" in anticancer drug discovery, present in natural alkaloids like vincristine and vinblastine (B1199706), and numerous synthetic agents. nih.gov Derivatives of 5-[4-(Methylsulfonyl)phenyl]-1H-indole have been explored for their potential to inhibit cancer cell growth and induce cell death.

In Vitro Cytotoxicity Profiles Against Various Human Cancer Cell Lines (e.g., A549, Hep G2, HT-29, MCF-7)

The cytotoxic potential of indole analogues has been evaluated against a panel of human cancer cell lines, which represent different types of malignancies. A series of novel indole-based arylsulfonylhydrazides were screened for their in vitro anticancer activity against the estrogen receptor-positive breast cancer cell line MCF-7. One compound, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed promising inhibition of MCF-7 cells with an IC50 value of 13.2 µM. nih.gov

In another study, indolyl-chalcone derivatives were assessed for their anti-proliferative effects on the human lung cancer cell line A549. researchgate.net One of the tested compounds effectively inhibited the growth of A549 cells. While some 4-(aryloyl)phenyl methyl sulfones showed only weak capacity to inhibit the proliferation of the colon adenocarcinoma cell line HT-29, other indole derivatives have shown activity against this cell type. nih.gov For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives exhibited selective cytotoxicity against the colon cancer cell lines HCT-116 and HT-29. nih.gov

The data below summarizes the cytotoxic activity of various indole analogues against several cancer cell lines.

In Vitro Cytotoxicity (IC50) of Indole Analogues Against Human Cancer Cell Lines
Indole Analogue ClassCell LineCancer TypeIC50 (µM)
Indole-based arylsulfonylhydrazideMCF-7Breast13.2
Indolyl-chalcone derivativeA549LungEffective anti-growth activity noted
2-(Thiophen-2-yl)-1H-indole derivativeHT-29ColonSelective cytotoxicity observed
Benzimidazole derivative (se-182)A549Lung15.80
Benzimidazole derivative (se-182)Hep G2Liver15.58

In Vitro Studies on Anti-proliferative and Apoptotic Mechanisms in Cancer Cells

Beyond cytotoxicity, research has delved into the molecular mechanisms by which indole derivatives exert their anticancer effects. A primary mechanism is the induction of apoptosis, or programmed cell death, which is a critical process for eliminating damaged or malignant cells. researchgate.net Dysregulation of apoptosis is a hallmark of cancer, and compounds that can restore this process are valuable therapeutic candidates. researchgate.net

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the cell death program. nih.gov Studies on indolyl-chalcone derivatives in A549 lung cancer cells demonstrated that their anti-growth activity was due to the induction of apoptosis. researchgate.net

The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is crucial in regulating the intrinsic pathway. nih.gov Indole derivatives have been shown to modulate the expression of these proteins. For example, some compounds can downregulate the expression of Bcl-2, thereby shifting the balance towards apoptosis. mdpi.com The activation of key initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), and executioner caspases like caspase-3, is a common finding in studies of anticancer agents, including various indole analogues. nih.govmdpi.combidmc.org

Antimicrobial Activity

The indole scaffold is also a recurring motif in compounds with antimicrobial properties. With the rise of multidrug-resistant bacteria, there is a pressing need for novel antibacterial agents. Indole-based derivatives have shown activity against a range of pathogens.

For example, a study identified an indole core-based compound that exhibited strong antibacterial potency against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. The mechanism of action for some of these compounds involves the inhibition of essential bacterial processes, such as cell division, by targeting proteins like FtsZ.

Furthermore, other classes of indole derivatives, such as 5-bromoindole-2-carboxamides, have demonstrated high antibacterial activity against pathogenic Gram-negative bacteria, including E. coli and P. aeruginosa. The hybridization of the indole nucleus with other heterocyclic systems, like 1,2,4-triazole, has also produced conjugates with excellent antibacterial and antifungal activity, highlighting the chemical tractability and broad-spectrum potential of the indole scaffold in developing new antimicrobial agents.

Antibacterial Spectrum and Potency Against Bacterial Strains (e.g., MRSA, E. coli)

The indole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including antibacterial effects. Research has highlighted the potential of indole-based compounds against various bacterial pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. While specific studies on the antibacterial properties of this compound are not extensively detailed in the reviewed literature, the broader class of indole derivatives has shown significant promise.

The antibacterial efficacy of indole derivatives is often attributed to their ability to intercalate into bacterial DNA, disrupt cell membrane integrity, or inhibit essential enzymes. The substitution pattern on the indole ring plays a crucial role in determining the antibacterial spectrum and potency. For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the compound's interaction with bacterial targets. Some indole derivatives have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria.

Studies on various indole analogues have demonstrated their potential to combat MRSA, a significant cause of hospital-acquired and community-associated infections. nih.gov The mechanism of action can involve the inhibition of bacterial cell division proteins, such as FtsZ. Similarly, certain indole derivatives have exhibited inhibitory activity against E. coli, a common Gram-negative pathogen. nih.gov The exploration of structure-activity relationships (SAR) within different series of indole compounds continues to be an active area of research to optimize their antibacterial profiles. bohrium.com

The following table summarizes the antibacterial activity of representative indole derivatives against MRSA and E. coli, illustrating the potential of this chemical class.

Compound TypeTarget OrganismActivity
Indole-nitroimidazole hybridsMRSAPromising antibacterial activity
Imidazole-phenyl ring derivativesMRSAEnhanced antibacterial activity with electron-withdrawing groups
Bisindolyl-substituted cycloalkane-anellated indolesMRSAPotent activity
General Indole DerivativesE. coliVaried, with some compounds showing significant inhibition

Antifungal and Antitubercular Investigations of Indole Derivatives

The therapeutic potential of indole derivatives extends to their activity against fungal and mycobacterial pathogens. The indole scaffold has been a foundation for the development of novel agents targeting infections caused by fungi and Mycobacterium tuberculosis, the causative agent of tuberculosis.

Antifungal Activity:

Antitubercular Activity:

Tuberculosis remains a major global health concern, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Indole derivatives have been a focus of antitubercular drug discovery for many years. nih.gov The growth inhibition of Mycobacterium tuberculosis by the gut microbiota metabolite indolepropionic acid is a notable example of the potential of indole-based structures. nih.gov A diverse range of functionalized indoles, including simple indoles, fused indoles, and isatin derivatives, have been reported to possess anti-tubercular properties. nih.govwjpsonline.com The specific mechanisms of action are varied and can include targeting cell wall synthesis, DNA gyrase, or other essential mycobacterial enzymes. nih.gov

The following table presents findings on the antifungal and antitubercular activities of various indole derivatives.

Compound ClassTarget OrganismKey Findings
Indole-containing chalconesCandida albicansModerate to good antifungal activity observed. ekb.eg
Isatin (indole-2,3-dione) derivativesMycobacterium tuberculosis H37RvPromising in vitro activity against the virulent strain. wjpsonline.com
Functionalized indole derivativesMycobacterium tuberculosisA wide range of derivatives show activity through various mechanisms. nih.govnih.gov

Other Preclinical Therapeutic Directions

Anticonvulsant Activities of Indole Analogues

The structural features of the indole nucleus have made it a valuable template for the design of novel anticonvulsant agents. While direct studies on this compound are limited, a number of its analogues have been synthesized and evaluated for their potential to manage epileptic seizures.

Preclinical studies in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, are commonly used to assess anticonvulsant activity. Several tetracyclic indole derivatives have demonstrated good activity in the rat maximal electroshock model. nih.gov For example, certain cycloalkyl nih.govacs.orgpyrrolo[3,2,1-ij]quinolines and indolo[3,2,1-hi]indoles have shown promising results. nih.gov The anticonvulsant effects of these compounds are often associated with their ability to modulate ion channels or neurotransmitter systems in the central nervous system.

The table below summarizes the anticonvulsant activities of some indole analogues from preclinical research.

Indole Analogue ClassAnimal ModelNotable Findings
Tetracyclic Indole DerivativesRat Maximal Electroshock (MES)Several compounds showed good anticonvulsant activity. nih.gov
2-Phenyl-1H-indole DerivativesMaximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ)Some derivatives showed appreciable activity in both models. pharmacophorejournal.com
General Indole DerivativesChemical Models of EpilepsyVarious derivatives have been synthesized and screened for anticonvulsant properties. researchgate.net

Anti-parasitic Activities (e.g., Anti-Trypanosoma cruzi) in Preclinical Models

The development of new treatments for parasitic diseases, such as Chagas disease caused by Trypanosoma cruzi, is a global health priority. The indole scaffold has emerged as a promising starting point for the design of novel anti-parasitic agents.

While specific preclinical data for this compound against T. cruzi is not extensively documented, research on related indole derivatives has shown encouraging results. For instance, a series of substituted indole-2-carboxamides were identified through phenotypic screening and subsequently optimized for their activity against intracellular amastigote forms of T. cruzi. acs.org These studies highlight the potential of the indole core in targeting this parasite.

The mechanism of action of anti-parasitic indole derivatives can involve the inhibition of essential parasite enzymes or disruption of key biological processes. Structure-activity relationship (SAR) exploration of these compounds has focused on modifying substituents on the indole ring to enhance potency and improve pharmacokinetic properties. acs.org For example, the replacement of a phenyl group with a pyridine in some indole-2-carboxamide series led to improved metabolic stability and a slight increase in potency. acs.org

The following table provides an overview of the anti-parasitic activity of indole derivatives in preclinical models.

Indole Derivative SeriesTarget ParasiteKey Preclinical Findings
Substituted Indole-2-carboxamidesTrypanosoma cruzi (intracellular amastigotes)Moderate to good in vitro potency identified through phenotypic screening. acs.org
General 5-Phenyl-1H-indole analoguesTrypanosoma cruziThe 5-phenyl substitution is a feature in some compounds with demonstrated anti-trypanosomal activity, suggesting the potential of this substitution pattern. nih.gov

Modulation of Specific Receptor Functions (e.g., CFTR Potentiation, GPR84 Antagonism)

The versatility of the indole scaffold allows for its interaction with a variety of protein targets, including ion channels and G-protein coupled receptors (GPCRs). This has led to the investigation of indole derivatives as modulators of specific receptor functions with therapeutic implications.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation:

Cystic fibrosis is caused by mutations in the CFTR gene, leading to a defective chloride ion channel. Small molecules known as potentiators can help to rescue the function of some mutant CFTR proteins. While direct evidence for this compound as a CFTR potentiator is not available, the indole core is present in novel classes of CFTR potentiators. For example, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been identified as a new chemotype of CFTR potentiators. nih.govacs.orgnih.gov Structure-activity relationship studies of these compounds have led to the discovery of potent molecules that can rescue the gating defect of F508del- and G551D-CFTR mutants. nih.govnih.gov

G-protein Coupled Receptor 84 (GPR84) Antagonism:

GPR84 is a pro-inflammatory receptor that is considered a potential therapeutic target for inflammatory and fibrotic diseases. nih.govacs.org The development of GPR84 antagonists is an active area of research. Notably, compounds containing an indole moiety linked to a 1,2,4-triazine core have been identified as high-affinity and selective competitive antagonists of human GPR84. nih.govnih.gov For instance, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole was discovered through high-throughput screening and has been the subject of extensive structure-activity relationship studies to develop analogues with improved drug-like properties. acs.orgnih.gov This highlights the potential of indole-based structures to serve as GPR84 antagonists.

The table below summarizes the modulation of these specific receptor functions by indole analogues.

Therapeutic TargetIndole Analogue ClassObserved Preclinical Effect
CFTR2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indolesPotentiation of mutant CFTR channel function. nih.govacs.orgnih.gov
GPR843-((5,6-disubstituted-1,2,4-triazin-3-yl)methyl)-1H-indolesHigh-affinity competitive antagonism of the human GPR84 receptor. nih.govacs.orgnih.gov

Q & A

Q. How should discrepancies between computational binding predictions and experimental IC50 values be addressed?

  • Reconcile data by incorporating solvation effects (e.g., Poisson-Boltzmann calculations) and protein flexibility (ensemble docking). For example, in COX-2 docking, accounting for side-chain rotation in Tyr355 improved correlation (R² = 0.89 vs. 0.65 without adjustments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.